
Pyridine 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine 2, also known as 2-pyridine, is a heterocyclic aromatic organic compound with the molecular formula C5H5N. It is structurally similar to benzene, but one of the carbon atoms in the benzene ring is replaced by a nitrogen atom, making it a six-membered ring with one nitrogen atom.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of acetaldehyde with ammonia in the presence of sodium amide to form 2-pyridine.
Biltz Synthesis: This method involves the cyclization of 2-aminopyridine with acetic anhydride to form 2-pyridine.
Industrial Production Methods: Industrial production of 2-pyridine typically involves the Chichibabin synthesis due to its cost-effectiveness and scalability. The reaction is carried out in a high-temperature environment with a controlled atmosphere to ensure the formation of the desired product.
Types of Reactions:
Oxidation: 2-pyridine can be oxidized to form pyridine-N-oxide.
Reduction: Reduction of 2-pyridine can lead to the formation of 2-pyridylamine.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Pyridine-N-oxide
Reduction: 2-pyridylamine
Substitution: Brominated or nitrated derivatives of 2-pyridine
Aplicaciones Científicas De Investigación
2-pyridine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of various metal complexes.
Biology: It is used as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: 2-pyridine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-pyridine exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand that coordinates to metal ions through its nitrogen atom. In pharmaceutical applications, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Pyrimidine
Quinoline
Isoquinoline
Purine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C18H21ClN2O4 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]aniline;perchlorate |
InChI |
InChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NLMFYNOPYRGQDW-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
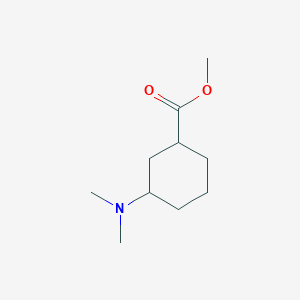

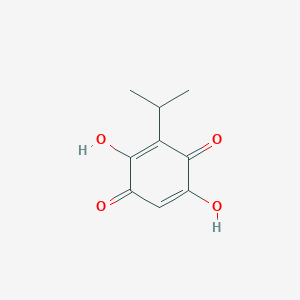
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
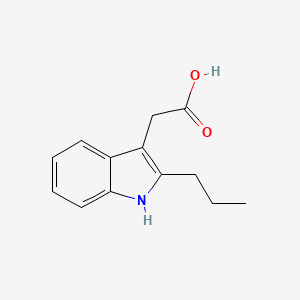

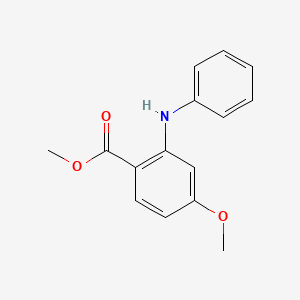
![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
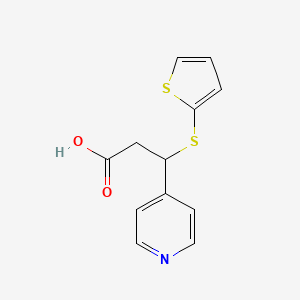
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)

